molecular formula C8H5N3O4 B8809371 4-Methyl-3,5-dinitrobenzonitrile

4-Methyl-3,5-dinitrobenzonitrile

Cat. No. B8809371
M. Wt: 207.14 g/mol
InChI Key: XLZYQRLDGGJMDI-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

Phosphorus oxychloride (27.2 kg) is added over 30 minutes to a mixture of 4-methyl-3,5-dinitrobenzoic acid (3) (20.7 kg) and sulfamide (19.9 kg) in sulfolane (118 kg). The mixture is heated to about 120° C. and aged for about 8 hours. After cooling to ambient temperature, water (104 L) is added and the mixture is cooled to about 5° C. to crystallize the product. After aging at least 1.5 hours, the product is isolated via centrifugation, and washed with water (142 L). The product is then removed from the centrifuge and dried in a convection tray dryer at about 60° C. until drying is complete to provide 4-methyl-3,5-dinitrobenzonitrile (4) (17.3 kg, 91% yield) as a tan solid.
Quantity
27.2 kg
Type
reactant
Reaction Step One
Quantity
20.7 kg
Type
reactant
Reaction Step One
Quantity
19.9 kg
Type
reactant
Reaction Step One
Quantity
118 kg
Type
solvent
Reaction Step One
Name
Quantity
104 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11](O)=O)=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20].S(N)([NH2:25])(=O)=O.O>S1(CCCC1)(=O)=O>[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]#[N:25])=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
27.2 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20.7 kg
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
19.9 kg
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
118 kg
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
104 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to about 5° C.
CUSTOM
Type
CUSTOM
Details
to crystallize the product
WAIT
Type
WAIT
Details
After aging at least 1.5 hours
CUSTOM
Type
CUSTOM
Details
the product is isolated via centrifugation
WASH
Type
WASH
Details
washed with water (142 L)
CUSTOM
Type
CUSTOM
Details
The product is then removed from the centrifuge
CUSTOM
Type
CUSTOM
Details
dried in a convection tray dryer at about 60° C.
CUSTOM
Type
CUSTOM
Details
until drying

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 kg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.